molecular formula C13H20N4O2 B2481849 N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide CAS No. 2247103-02-0

N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide

Numéro de catalogue: B2481849
Numéro CAS: 2247103-02-0
Poids moléculaire: 264.329
Clé InChI: WSAWKFNLGRPEIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide is a spirocyclic compound featuring a pyrazolo-oxazine core fused with a piperidine ring. Its structure has been confirmed via NMR spectroscopy and X-ray crystallography, with elemental analysis supporting the molecular formula C₁₃H₂₀N₄O₂ (mol. weight: 264.33 g/mol) . The compound’s spiro architecture and dimethyl carboxamide substituents contribute to its unique physicochemical properties, including solubility and metabolic stability. It is primarily utilized in medicinal chemistry research as a scaffold for targeting central nervous system (CNS) receptors or ion channels due to its structural rigidity and hydrogen-bonding capabilities .

Propriétés

IUPAC Name

N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-16(2)12(18)11-7-10-8-19-13(9-17(10)15-11)3-5-14-6-4-13/h7,14H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAWKFNLGRPEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN2CC3(CCNCC3)OCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and research findings.

Chemical Structure

The compound features a unique spiro structure that combines a piperidine ring with a dihydropyrazolo-oxazine moiety. The structural formula can be represented as follows:

\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}\quad (Molecular\weight:\276.34\g/mol)

Research indicates that N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in the context of Hepatitis B Virus (HBV) infections. It has been shown to interfere with the viral life cycle by targeting specific enzymes involved in replication .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways .
  • Neuroprotective Properties : Some research points to neuroprotective effects, potentially beneficial in neurodegenerative diseases. The compound may modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antiviral activity against HBV with a significant reduction in viral load in treated cells .
Study 2Found that the compound induced apoptosis in breast cancer cell lines through caspase activation .
Study 3Reported neuroprotective effects in animal models of Alzheimer's disease, suggesting potential for further development .

Pharmacological Applications

N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide is being investigated for various therapeutic applications:

  • Antiviral Therapy : Its potential use in treating HBV-related diseases is under exploration, with ongoing clinical trials assessing efficacy and safety.
  • Cancer Treatment : The cytotoxic properties make it a candidate for development as an anticancer agent. Research is ongoing to elucidate its mechanism and optimize its efficacy against specific cancer types.
  • Neurological Disorders : Given its neuroprotective properties, there is interest in its application for treating conditions like Alzheimer's and Parkinson's disease.

Applications De Recherche Scientifique

ERK Inhibition

Recent studies have identified N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide as a potent inhibitor of the extracellular signal-regulated kinase (ERK) pathway. This pathway plays a crucial role in cell proliferation and survival, making it a significant target for cancer therapies. The compound's ability to inhibit ERK can potentially lead to reduced tumor growth and improved outcomes in cancers that are driven by aberrant ERK signaling .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated that N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide exhibited significant antiviral activity by interfering with viral replication mechanisms. This positions the compound as a promising candidate for developing therapies aimed at treating HBV infections and related diseases .

Anticancer Properties

Research has shown that derivatives of this compound possess anticancer properties. In particular, studies focused on its efficacy against various cancer cell lines indicated that it could induce apoptosis and inhibit cell proliferation. These findings suggest that the compound may serve as a lead structure for designing new anticancer agents targeting specific molecular pathways involved in tumorigenesis .

Summary of Case Studies

Study ReferenceFocus AreaFindings
ERK InhibitionDemonstrated potent inhibition of ERK pathway leading to reduced cell proliferation in cancer models.
Antiviral ActivityShowed significant antiviral effects against HBV, suggesting potential for therapeutic development.
Anticancer PropertiesInduced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Oxazine Cores
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Properties
N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide Spiro[pyrazolo-oxazine-piperidine] N,N-dimethyl carboxamide 264.33 CNS modulation (theoretical)
6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine Pyrazolo-oxazine 4-chlorophenyl, 4-methoxyphenyl 357.83 Anticancer activity (in vitro)
Octahydropyrazino[2,1-c][1,4]oxazine derivatives Octahydropyrazino-oxazine Variable (e.g., dihydrochloride salts) 178.66–215.12 Anxiolytic, antidepressant
3-Phenyloctahydropyrido[2,1-c][1,4]oxazine Pyrido-oxazine Phenyl 248.76 CNS sedation

Key Structural Differences :

  • Spiro vs.
  • Substituent Effects: The dimethyl carboxamide group in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in ) or tertiary amines (e.g., octahydropyrazino-oxazines in ), influencing solubility and target binding.
  • Saturation: Partial saturation (4,7-dihydro) in the target compound may reduce metabolic oxidation compared to fully saturated octahydropyrazino-oxazines .
Pharmacokinetic and Pharmacodynamic Comparisons
  • ROMK Inhibitors: Octahydropyrazino[2,1-c][1,4]oxazine-based ROMK inhibitors exhibit improved oral bioavailability (F > 50%) and selectivity (>1000-fold over related ion channels) due to their scaffold’s rigidity and polar surface area . The target compound’s spiro system may offer similar advantages but lacks published data on ion channel selectivity.
  • CNS Activity: 3-Phenyloctahydropyrido-oxazines demonstrate sedative effects at 10 mg/kg (mouse models) via GABAergic modulation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.